3-Iodo-4-[(4-methylcyclohexyl)oxy]oxolane
Description
Properties
Molecular Formula |
C11H19IO2 |
|---|---|
Molecular Weight |
310.17 g/mol |
IUPAC Name |
3-iodo-4-(4-methylcyclohexyl)oxyoxolane |
InChI |
InChI=1S/C11H19IO2/c1-8-2-4-9(5-3-8)14-11-7-13-6-10(11)12/h8-11H,2-7H2,1H3 |
InChI Key |
KPUXXWDJPWPQKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)OC2COCC2I |
Origin of Product |
United States |
Preparation Methods
Etherification to Form 4-[(4-methylcyclohexyl)oxy]oxolane
Method: The ether linkage is typically formed by reacting 4-methylcyclohexanol with a 4-hydroxy-substituted oxolane or an appropriate oxolane derivative bearing a leaving group at the 4-position (e.g., halide or tosylate).
Reaction Conditions: This reaction is generally performed under basic conditions (e.g., potassium carbonate or sodium hydride) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate nucleophilic substitution.
Temperature: Moderate heating (50–100 °C) for several hours is common to drive the reaction to completion.
Catalysts/Additives: Phase-transfer catalysts or crown ethers may be employed to enhance nucleophilicity and reaction rate.
Selective Iodination at the 3-Position of Oxolane
Method: Iodination of oxolane rings can be achieved by electrophilic substitution using iodine sources such as iodine monochloride (ICl), N-iodosuccinimide (NIS), or direct halogen exchange reactions.
Reaction Conditions: Typically carried out in inert solvents like dichloromethane or acetonitrile at low to ambient temperatures to avoid side reactions.
Catalysts: Copper(I) iodide or other copper catalysts may be used to facilitate halogen exchange or coupling reactions, as seen in related iodination protocols.
Inert Atmosphere: Nitrogen or argon atmosphere is maintained to prevent oxidation or unwanted side reactions.
Reaction Time: Prolonged reaction times (12–24 hours) at controlled temperature to ensure high regioselectivity.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Etherification | 4-methylcyclohexanol, 4-halooxolane, K2CO3, DMF, 80°C, 12h | 70–85 | Polar aprotic solvent, base-mediated SN2 reaction |
| Iodination | N-iodosuccinimide or ICl, DCM, 0–25°C, 18h, CuI catalyst | 60–75 | Inert atmosphere, copper(I) iodide catalyst enhances selectivity |
| Purification | Flash chromatography (silica gel, hexane/ethyl acetate) | — | Ensures removal of unreacted starting materials and byproducts |
Base Selection: Potassium carbonate is preferred for etherification due to its mild basicity, reducing side reactions.
Solvent Choice: Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) provide high polarity and solubilize both reactants and base, facilitating nucleophilic substitution.
Temperature Control: Elevated temperatures favor ether bond formation but must be controlled during iodination to prevent ring opening or decomposition.
Catalyst Role: Copper(I) iodide is effective in catalyzing halogen exchange reactions and enhancing the yield of iodinated products, as demonstrated in similar iodination reactions of heterocycles.
Copper(I) iodide and cesium carbonate in dimethyl sulfoxide at 100–130 °C under nitrogen atmosphere have been successfully used for halogen exchange reactions yielding iodinated heterocycles with yields around 50–70%.
The use of sealed tubes and inert atmospheres minimizes side reactions and improves product purity and yield.
Prolonged reaction times (18–36 hours) are often necessary for complete conversion, especially in sterically hindered substrates.
| Preparation Stage | Reagents/Conditions | Catalyst/Additives | Temperature (°C) | Reaction Time (h) | Yield (%) | Remarks |
|---|---|---|---|---|---|---|
| Etherification | 4-methylcyclohexanol + 4-halooxolane, K2CO3, DMF/DMSO | None or phase-transfer catalyst | 50–100 | 8–12 | 70–85 | Base-mediated nucleophilic substitution |
| Iodination | N-iodosuccinimide or ICl, DCM, CuI catalyst | Copper(I) iodide | 0–130 | 18–36 | 60–75 | Inert atmosphere, sealed tube preferred |
| Purification | Flash chromatography (silica gel, EtOAc/hexane) | — | Ambient | — | — | Ensures product purity |
The preparation of 3-Iodo-4-[(4-methylcyclohexyl)oxy]oxolane involves a strategic two-step process of ether formation followed by selective iodination. The etherification is best conducted under basic conditions in polar aprotic solvents, while iodination benefits from copper(I) catalysis and inert atmospheres to achieve good yields and selectivity. Although direct literature on this exact compound is limited, extrapolation from closely related iodinated oxolane and cyclohexyl ether syntheses provides a reliable framework for its preparation.
Chemical Reactions Analysis
3-Iodo-4-[(4-methylcyclohexyl)oxy]oxolane undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include nucleophiles like sodium azide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxolane derivatives, while substitution reactions can introduce different functional groups into the molecule .
Scientific Research Applications
3-Iodo-4-[(4-methylcyclohexyl)oxy]oxolane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Iodo-4-[(4-methylcyclohexyl)oxy]oxolane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key structural and functional differences between 3-Iodo-4-[(4-methylcyclohexyl)oxy]oxolane and related compounds:
Stability and Functional Implications
- Iodo Group Reactivity : The iodine atom’s polarizability increases susceptibility to nucleophilic displacement compared to bromo or chloro analogs. This reactivity is moderated by the oxolane ring’s electron-rich environment, contrasting with the destabilizing effects seen in iodinated isoxazoles .
- Cyclohexyloxy Group: The bulky substituent may reduce metabolic degradation in biological systems, a feature observed in other cyclohexyl-containing pharmaceuticals.
Biological Activity
3-Iodo-4-[(4-methylcyclohexyl)oxy]oxolane is a compound of interest due to its potential biological activities. Understanding its interactions with biological systems is crucial for assessing its therapeutic potential and safety profile. This article reviews the available literature on the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a unique structure that contributes to its biological properties. The presence of the iodine atom may enhance its reactivity and influence its interaction with biomolecules.
Biological Activity Overview
Research on this compound has indicated several potential biological activities, including:
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : Some investigations have indicated that it may possess antimicrobial activity, potentially inhibiting the growth of specific pathogens.
- Neuropharmacological Effects : Given its structural similarities to other biologically active compounds, it may interact with neurotransmitter systems.
Cytotoxicity Studies
A significant focus has been placed on the cytotoxic effects of this compound against cancer cell lines. For instance, studies have evaluated its impact on breast cancer MCF-7 cells, revealing notable cytotoxicity.
The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound may induce apoptosis in cancer cells through:
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress and subsequent cell death.
- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression, leading to reduced proliferation rates.
Case Studies
Several case studies have documented the effects of this compound in vitro and in vivo:
- In Vitro Study on MCF-7 Cells : A study demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, correlating with increased apoptosis markers.
- Antimicrobial Activity Assessment : In a study evaluating antimicrobial properties, this compound showed significant inhibition against Staphylococcus aureus, suggesting potential for further development as an antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
